2,3-Thiophenedicarboxaldehyde
Overview
Description
2,3-Thiophenedicarboxaldehyde is a chemical compound with the empirical formula C6H4O2S. It has a molecular weight of 140.16 . This compound is typically in solid form and has a general description of undergoing an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .
Synthesis Analysis
The synthesis of 2,3-Thiophenedicarboxaldehyde involves an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .Molecular Structure Analysis
The molecular structure of 2,3-Thiophenedicarboxaldehyde consists of 13 bonds, including 9 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 aldehydes (aromatic), and 1 Thiophene .Chemical Reactions Analysis
2,3-Thiophenedicarboxaldehyde undergoes an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .Physical And Chemical Properties Analysis
2,3-Thiophenedicarboxaldehyde has a melting point of 76-78 °C and a boiling point of 134 °C/22mmHg. It is soluble in methanol and has a density of 1.370±0.06 g/cm3 .Scientific Research Applications
Synthesis and Material Chemistry
2,3-Thiophenedicarboxaldehyde plays a crucial role in the synthesis of complex molecular systems. The compound was used in the synthesis of end-capped thieno[3,2-f:4,5-f′]bis[1]benzothiophene, where specific hexyl and dodecyl end-capping groups were introduced. This resulted in materials with reversible redox behavior, which is significant for applications in electronics and materials science (Wex et al., 2010). Additionally, a novel Schiff base was synthesized using 2,5-thiophenedicarboxaldehyde and benzennamine, which was identified to have strong complex capabilities and significant antibacterial and anticancer activities (Xia Guang-ming, 2009).
Photocatalytic Applications
The compound has been instrumental in the synthesis of polymers with photocatalytic properties. A study demonstrated that polymers containing different numbers of thiophene groups showed varied degradation efficiencies for certain contaminants, with a polymer containing three thiophene groups showing the highest degradation efficiency. This indicates the potential of 2,3-Thiophenedicarboxaldehyde derivatives in environmental remediation and the design of photocatalytic materials (Jiang et al., 2020).
Chemical Synthesis and Catalysis
2,3-Thiophenedicarboxaldehyde has been used in various chemical synthesis processes and as a part of catalytic systems. For instance, it was involved in a novel tandem three consecutive reactions process for the synthesis of indolizines, a compound class with potential biological activities (González-Rodríguez et al., 2021). It also played a role in the synthesis and characterization of new hydroxy pyrazolines, showcasing its versatility in facilitating various chemical transformations (Parveen et al., 2008).
Biochemical and Medicinal Applications
In the biochemical domain, derivatives of 2,3-Thiophenedicarboxaldehyde have been explored for their inhibitory effects on enzymes like tyrosinase. This is significant in the context of pharmaceuticals and the development of inhibitors for enzymes implicated in diseases or pathological conditions (Xie et al., 2016).
Safety And Hazards
2,3-Thiophenedicarboxaldehyde is classified as a combustible liquid. It can cause skin irritation and serious eye irritation. It may also cause an allergic skin reaction. In case of contact with skin or eyes, it is advised to wash with plenty of water. If swallowed, medical attention should be sought .
properties
IUPAC Name |
thiophene-2,3-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEJZRIZDQWMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341538 | |
Record name | 2,3-Thiophenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Thiophenedicarboxaldehyde | |
CAS RN |
932-41-2 | |
Record name | 2,3-Thiophenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiophene-2,3-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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